molecular formula C11H13FO B15263001 4-(3-Fluorophenyl)oxane

4-(3-Fluorophenyl)oxane

Cat. No.: B15263001
M. Wt: 180.22 g/mol
InChI Key: PNZLVLWCNPQFRC-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers containing one oxygen atom. The compound is characterized by the presence of a fluorophenyl group attached to the oxane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)oxane typically involves the reaction of 3-fluorophenylmagnesium bromide with tetrahydropyran-4-one. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)oxane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxanes and fluorophenyl derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

4-(3-Fluorophenyl)oxane has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)oxane involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The oxane ring structure contributes to its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)oxane-4-carbonitrile
  • This compound-4-carboxylic acid

Uniqueness

This compound is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

4-(3-fluorophenyl)oxane

InChI

InChI=1S/C11H13FO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2

InChI Key

PNZLVLWCNPQFRC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)F

Origin of Product

United States

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